molecular formula C15H26O B12659147 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- CAS No. 259854-70-1

5-Cyclotetradecen-1-one, 3-methyl-, (5E)-

Cat. No.: B12659147
CAS No.: 259854-70-1
M. Wt: 222.37 g/mol
InChI Key: ZFGBKXBPHOUSJX-VQHVLOKHSA-N
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Description

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is an organic compound with the molecular formula C15H26O. It is known for its musky and animalic scent, making it a valuable ingredient in the fragrance industry . The compound is characterized by a cyclotetradecenone ring with a methyl group at the third position and a double bond in the (5E) configuration.

Preparation Methods

The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common route involves the preparation from cyclododecanone. The process includes the formation of 3-cyclododecenone, which is then reacted with 1-propenyl-1-magnesium halogenide. The product undergoes a Cope rearrangement to yield the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Chemical Reactions Analysis

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methyl group and the double bond in the cyclotetradecenone ring can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its musky scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system.

Comparison with Similar Compounds

Similar compounds to 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- include:

    5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-: This isomer differs in the configuration of the double bond, which can affect its scent and reactivity.

    Cyclododecanone: A precursor in the synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)-, it lacks the double bond and methyl group.

    3-Methylcyclotetradec-5-en-1-one: Another isomer with a different placement of the double bond and methyl group.

The uniqueness of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- lies in its specific configuration, which imparts distinct olfactory properties and reactivity compared to its isomers and related compounds .

Properties

CAS No.

259854-70-1

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5E)-3-methylcyclotetradec-5-en-1-one

InChI

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+

InChI Key

ZFGBKXBPHOUSJX-VQHVLOKHSA-N

Isomeric SMILES

CC1C/C=C/CCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCC(=O)C1

Origin of Product

United States

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